1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand: This organic ligand is typically found as a sodium salt and is used in the synthesis of metal-organic frameworks (MOFs). It is not naturally luminescent but exhibits luminescence when incorporated into specific MOF structures. []
3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one: This compound is a 2,3-disubstituted benzopyrimidinone. It is significant for its potential biological activity due to the presence of three distinct biodynamic moieties within its structure. []
N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (Compound 14): This compound is a dual inhibitor of MDM2 and XIAP, proteins involved in cell survival and often dysregulated in tumor cells. It is a more potent analog of the previously studied compound MX69. []
N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691): This compound is a selective inhibitor of the Akt protein kinase, particularly targeting the Akt1 isoform over Akt2. It is being investigated for its potential as an anti-cancer agent with a reduced risk of cutaneous toxicity often associated with Akt inhibitors. [, ]
(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (Compound 34): This compound is a potent gamma-secretase inhibitor. It is designed to incorporate a substituted hydrocinnamide C-3 side chain and shows promise for potential use in Alzheimer's disease treatment. []
1-[5-(3,4-Difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene: This compound is notable for containing a hexafluorocyclopentene ring system, which is relatively uncommon. The fluorine atoms attached to this ring system show disorder in its crystal structure. []
N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide: This compound belongs to the 1,3,5-oxadiazine class and was synthesized through a series of reactions including condensation and cycloaddition. It has undergone evaluation for its antibacterial and antifungal properties. []
N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound is characterized by a significant dihedral angle between its two benzene rings, indicating a twisted molecular conformation. Its crystal structure reveals a one-dimensional network formed through intermolecular hydrogen bonding. []
(E)-1-[2-(3,4-Dimethylphenyl)diazen-2-ium-1-yl]naphthalen-2-olate: This zwitterionic compound contains both a positively and negatively charged group within its structure. Its crystal structure exhibits both π-π stacking interactions and C—H⋯O hydrogen bonds. []
(E)-N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)thiophen-2-yl]methanimine: This compound is characterized by the presence of a thiophene ring system and an imine functional group (C=N). Its molecular structure exhibits specific dihedral angles between the planes defined by its three aryl rings. []
3-methylphenyl N-methyl N-nitrosocarbamate (NO-MTMC) and 3,4-dimethylphenyl N-methyl-N-nitrosocarbarnate (NO-MPMC): These compounds are N-nitroso derivatives of N-methylcarbamate insecticides (specifically MTMC and MPMC). They are relatively stable in the dark and in organic solvents but degrade rapidly when exposed to light or acidic conditions. []
N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines: These compounds serve as precursors in the synthesis of various heterocyclic compounds, including dihydropyrimidinediones and tetrahydropyridones. Their structural characterization relies heavily on NMR and IR spectroscopy. []
Diphenyl (3,4-difluorophenyl)phosphoramidates: These compounds exhibit concomitant polymorphism, meaning they can crystallize in two distinct forms simultaneously. The two forms (Form I and Form II) differ in their crystal packing and intermolecular interactions. []
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide and 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide: These similar compounds are characterized by the presence of a halogen atom (chlorine or bromine) on one of their benzene rings. They are notable for their intermolecular interactions, including N—H⋯O hydrogen bonds. [, ]
3,3,6,6-Tetramethyl-9-(3,4-dimethylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione: This acridinedione derivative is notable for the specific boat conformation adopted by the central ring in its crystal structure. The crystal packing is stabilized by N-H…O hydrogen bonds. []
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine: This compound is a key intermediate in the synthesis of Ticagrelor, an anti-platelet medication. Its synthesis involves an asymmetric cyclopropanation reaction. []
N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711): This compound is a potent and selective endothelin antagonist, specifically targeting the ET(A) receptor. It shows good oral bioavailability and is a second-generation analog of Sitaxsentan. []
2-(3,4-Difluorophenyl)-1H-benzimidazole: This compound contains both a benzimidazole and a difluorophenyl group. Its crystal structure is characterized by N—H⋯N hydrogen bonds and C—H⋯F interactions. []
4-[18F]Fluoro-N-hydroxybenzimidoyl chloride (18FBIC): This compound is a valuable building block for synthesizing 18F-labelled isoxazoles, which are useful in positron emission tomography (PET). It is synthesized from [18F]fluoride and undergoes 1,3-dipolar cycloaddition reactions with alkynes. [, ]
4-Chloro-N-(3,4-dimethylphenyl)-2-methylbenzenesulfonamide: This compound is structurally characterized by the presence of a sulfonamide group (–SO2NH–) and a chlorine substituent on one of its benzene rings. Its crystal structure reveals the formation of inversion-related dimers through N—H⋯O hydrogen bonds. []
1,2-Bis(3,4-dimethylphenyl)ethane (DMPE): This compound is synthesized through a Friedel-Crafts alkylation reaction using o-xylene and 1,2-dichloroethane. The reaction is catalyzed by Lewis acids, with aluminum chloride (AlCl3) being commonly employed. []
N‐(2,6‐Diméthylphényl)‐6‐hydroxy‐2,5,7,8‐tétraméthyl‐3,4‐dihydro‐2H‐1‐benzopyran‐2‐carboxamide: This compound belongs to a class known for inhibiting lipid peroxidation and leukotriene biosynthesis. Its structure is notable for its intramolecular hydrogen bonding and specific ring conformations. []
1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles: These compounds are a class of potential Alzheimer's disease treatments related to the drug J147. The structures of seven different derivatives were determined through X-ray crystallography and compared to that of J147. []
N-(dimethylphenyl)hydrazinecarbothioamides and N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides: These compounds were synthesized and characterized for their potential as antioxidants and anticancer agents. Their structures were determined using a variety of spectroscopic methods, including FT-IR, 1H-NMR, and 13C-NMR. []
N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide: This sulfonamide derivative's crystal structure highlights a bent conformation around the sulfur atom and reveals intermolecular hydrogen bonding that leads to the formation of chains. []
N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides: These compounds, synthesized from 4-chlorophenoxyacetic acid, show promise as potential antibacterial agents, particularly against both gram-negative and gram-positive bacteria. They also exhibit moderate inhibitory activity against α-chymotrypsin. []
1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines: This series of compounds exhibits significant analgesic and anti-inflammatory properties. They are distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) as they elevate pain thresholds in both inflamed and normal tissues. []
Synthesis Analysis
[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand]: The synthesis method for this compound is not described in the provided research paper. []
[3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one]: This compound is synthesized via a condensation and cyclization reaction involving 2-amino-4-(3,4-dimethylphenyl)thiazole and N-(2-hydroxybenzylidine)anthranilic acid in the presence of phosphorus oxychloride. []
[N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (Compound 14)]: The detailed synthesis of this compound is not fully described within the provided abstract, but it is mentioned to be a result of structural optimization based on the MX69 scaffold. []
[N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)]: The synthesis of Hu7691 is not detailed in the provided abstracts but is noted to be a result of dihedral angle-based design and molecular dynamics simulations based on compound 2. []
[(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (Compound 34)]: The synthesis is based on the incorporation of a substituted hydrocinnamide C-3 side chain onto a benzodiazepine scaffold. A key step involves an asymmetric Ireland-Claisen rearrangement. []
[1-[5-(3,4-Difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene]: The synthesis involves a multi-step process starting with a Suzuki coupling reaction followed by a lithiation and coupling reaction. []
[N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide]: The synthesis involves the formation of Schiff bases from 4-Amino-N-[4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl]- benzensulfonamide followed by a cyclo addition reaction with benzoyl isothiocyanate to yield the final 1,3,5-Oxadiazine derivative. []
[N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide]: The specific synthesis route for this compound is not detailed in the provided abstract. []
[(E)-1-[2-(3,4-Dimethylphenyl)diazen-2-ium-1-yl]naphthalen-2-olate]: The synthesis method for this zwitterion is not described in the provided research paper. []
[(E)-N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)thiophen-2-yl]methanimine]: This compound is synthesized by reacting 5-(2-phenyleth-1-ynyl)thiophene-2-carbaldehyde with 3,4-dimethylaniline, using ammonium bifluoride as an acid catalyst in methanol. []
[3-methylphenyl N-methyl N-nitrosocarbamate (NO-MTMC) and 3,4-dimethylphenyl N-methyl-N-nitrosocarbarnate (NO-MPMC)]: The synthesis method for these N-nitroso derivatives is not elaborated in the provided research paper. []
[N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines]: While the specific synthesis of the N-(dimethylphenyl)-β-alanines is not detailed, their subsequent reactions to form dihydropyrimidinediones and tetrahydropyridones are described. The dihydropyrimidinediones are synthesized by reacting the β-alanines with either urea or potassium thiocyanate. The tetrahydropyridones are obtained through a reaction with ethyl acetoacetate. []
[Diphenyl (3,4-difluorophenyl)phosphoramidates]: The synthesis of these phosphoramidates is not the focus of the provided abstract, which concentrates on their crystallization behavior and structural analysis. []
[2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide and 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide]: The specific synthesis methods for these compounds are not provided in the abstracts. [, ]
[3,3,6,6-Tetramethyl-9-(3,4-dimethylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione]: The synthetic procedure for this particular acridinedione derivative is not the focus of the abstract, which primarily focuses on its crystal structure analysis. []
[(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine]: The synthesis involves a Corey-Chaykovsky asymmetric cyclopropanation reaction. The optimized conditions use L-menthol as a chiral auxiliary, trimethylsulfonium iodide as a sulfur-ylide reagent, and a DMSO/THF mixture as the solvent, all in the presence of 10% CuI as a catalyst. []
[N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711)]: The synthesis of TBC3711 is not explicitly detailed but is mentioned as part of an expansion of previous work focusing on enhancing oral absorption in a series of endothelin antagonists. This involved substituting various electron-withdrawing groups at the ortho position of an anilino ring. []
[2-(3,4-Difluorophenyl)-1H-benzimidazole]: The synthesis pathway for this benzimidazole derivative is not elaborated in the provided abstract. []
[4-[18F]Fluoro-N-hydroxybenzimidoyl chloride (18FBIC)]: This compound is synthesized in a one-pot procedure starting from [18F]fluoride. It involves the conversion of 4-[18F]fluorobenzaldehyde to 4-[18F]fluorobenzaldehyde oxime, which then reacts with N-chlorosuccinimide (NCS) to yield the final product. [, ]
[4-Chloro-N-(3,4-dimethylphenyl)-2-methylbenzenesulfonamide]: The synthesis methodology for this particular sulfonamide derivative is not the main focus of the provided abstract. []
[1,2-Bis(3,4-dimethylphenyl)ethane (DMPE)]: The synthesis involves Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) using Lewis acid catalysts such as ZrCl4, AlBr3, AlCl3, and AlCl3-tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)niccolate(III) (TABN). The addition of 2,6-lutidine, 2,6-lutidine-HCl, or (n-Bu)4NBr to the AlCl3 catalyst at 50°C enhances the preferential formation of DMPE. []
[N‐(2,6‐Diméthylphényl)‐6‐hydroxy‐2,5,7,8‐tétraméthyl‐3,4‐dihydro‐2H‐1‐benzopyran‐2‐carboxamide]: The synthesis method for this compound is not provided in the research paper. []
[1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles]: The abstract doesn’t elaborate on the detailed synthesis steps but mentions that they are related to J147, a drug for treating Alzheimer’s disease. []
[N-(dimethylphenyl)hydrazinecarbothioamides and N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides]: The synthesis involved reacting hydrazine hydrate with various dimethylphenyl isothiocyanates in ethanol to obtain N-(dimethylphenyl)hydrazinecarbothioamides (1-4). These were then further reacted with pyridine-2-carbaldehyde to yield N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides (5-8). []
[N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide]: The specific synthesis pathway for this sulfonamide derivative is not provided in the abstract. []
[N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides]: The synthesis involves a multi-step process starting from 4-chlorophenoxyacetic acid. The acid is first esterified to form ethyl 2-(4-chlorophenoxy)acetate, which is then converted to 2-(4-chlorophenoxy)acetohydrazide by reaction with hydrazine hydrate. This hydrazide is then cyclized using carbon disulfide and potassium hydroxide to yield [5-(4-chlorophenoxy)methyl)]-1,3,4-oxadiazole-2-thiol. The final step involves substitution at the thiol group of this compound with various N-substituted-2-bromoacetamides in the presence of lithium hydride and a polar aprotic solvent. []
[1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines]: While the specific synthesis for each compound is not detailed, the paper describes preparing a series of these compounds with various substituents on the phenyl ring. These were prepared as part of a study focused on developing nonsteroidal anti-inflammatory and analgesic agents. []
Molecular Structure Analysis
[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand]: The molecular structure analysis for this compound is not provided in the research paper. []
[3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one]: The study analyzes the molecular structure using single-crystal X-ray diffraction. The compound exhibits unremarkable bond lengths and angles, with the exception of a slightly narrower C50ÐS10ÐC20 bond angle (87.98 (9)°) in the thiazole ring. []
[N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (Compound 14)]: No specific details about the molecular structure are provided in the abstract. []
[N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)]: The abstract mentions the use of dihedral angle-based design, suggesting the importance of the spatial arrangement of different parts of the molecule for its activity, but specific details about the molecular structure are not provided. []
[(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (Compound 34)]: While the full molecular structure is not explicitly described, the presence of a syn combination of alpha-alkyl or aryl and beta-hydroxy or hydroxymethyl substituents on the hydrocinnamide C-3 side chain is highlighted as important for its high potency. []
[1-[5-(3,4-Difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene]: The molecular structure, determined by single-crystal X-ray diffraction, reveals disorder in the fluorine atoms attached to the cyclopentene ring. The disorder is modeled over two positions with an occupancy ratio of 0.5/0.5. []
[N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide]: No specific details about the molecular structure are provided in the abstract. []
[N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide]: The study determines the crystal structure of the compound. It reveals a dihedral angle of 53.7° between the two benzene rings. The molecules are linked into a one-dimensional network along the [] direction by N—H⋯O hydrogen bonds involving the amide group. []
[(E)-1-[2-(3,4-Dimethylphenyl)diazen-2-ium-1-yl]naphthalen-2-olate]: The molecular structure was determined via X-ray crystallography. The compound shows an intramolecular N—H⋯O hydrogen bond. The dimethylbenzene ring exhibits rotational disorder about the N—C bond. The dihedral angle between the major orientation of this benzene ring and the naphthalene ring is 6.06°. []
[(E)-N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)thiophen-2-yl]methanimine]: Single-crystal X-ray diffraction was used to determine the molecular structure. The molecule contains a phenyl, a thiophene, and a dimethylbenzene ring. The dihedral angles between these rings are 14.88° for the phenyl/thiophene and 43.93° for the thiophene/dimethylbenzene. []
[3-methylphenyl N-methyl N-nitrosocarbamate (NO-MTMC) and 3,4-dimethylphenyl N-methyl-N-nitrosocarbarnate (NO-MPMC)]: The molecular structures of these N-nitrosocarbamate insecticides are not discussed in detail. []
[N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines]: The study utilized 1H NMR, 13C NMR, HETCOR, and IR spectroscopy to elucidate the structures of the synthesized dihydropyrimidinediones and tetrahydropyridones. []
[Diphenyl (3,4-difluorophenyl)phosphoramidates]: The crystal structures of two polymorphs were determined. Form I crystallizes in the P21/c space group with one molecule in the asymmetric unit (Z' = 1). Form II crystallizes in the Pca21 space group with two molecules in the asymmetric unit (Z' = 2). []
[2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide]: The crystal structure analysis reveals a dihedral angle of 65.2° between the 4-chlorophenyl and 3,4-difluorophenyl rings. The acetamide group is twisted relative to these rings. []
[2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide]: Similar to the chloro derivative, the crystal structure shows a dihedral angle of 66.4° between the 4-bromophenyl and 3,4-difluorophenyl rings. The acetamide group is also twisted relative to these rings. []
[3,3,6,6-Tetramethyl-9-(3,4-dimethylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione]: X-ray diffraction analysis reveals a boat conformation for the central ring of the acridinedione system. The benzene ring is nearly perpendicular to the plane formed by the four atoms of the central ring. The two outer rings of the acridinedione system adopt sofa conformations. []
[(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine]: The abstract discusses the stereochemistry of this compound, specifically mentioning the (1R,2S) configuration, but it doesn't delve into detailed structural analysis. []
[2-(3,4-Difluorophenyl)-1H-benzimidazole]: The molecular structure is characterized by a 30.0° dihedral angle between the benzimidazole and difluorobenzene rings. []
[4-[18F]Fluoro-N-hydroxybenzimidoyl chloride (18FBIC)]: No specific details regarding the molecular structure analysis are provided in the abstracts. [, ]
[4-Chloro-N-(3,4-dimethylphenyl)-2-methylbenzenesulfonamide]: The crystal structure reveals a gauche conformation of the N—C bond with respect to the S=O bonds in the C—SO2—NH—C segment. The molecule is bent at the sulfur atom with a C—SO2—NH—C torsion angle of −49.72°. The sulfonyl and aniline benzene rings are tilted by 71.6° relative to each other. []
[1,2-Bis(3,4-dimethylphenyl)ethane (DMPE)]: No detailed molecular structure analysis for DMPE is provided in the abstract, as the focus is on its synthesis. []
[N‐(2,6‐Diméthylphényl)‐6‐hydroxy‐2,5,7,8‐tétraméthyl‐3,4‐dihydro‐2H‐1‐benzopyran‐2‐carboxamide]: The crystallographic data show that the benzenic rings are planar, and the pyran ring adopts a half-chair conformation. An intramolecular N-H...O hydrogen bond creates a pseudo-cycle. []
[1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles]: The structures of seven new triazoles were determined through X-ray crystallography and compared to the known structure of J147. The study also employed B3LYP/6-311++G(d,p) calculations to determine the potential energy surface and molecular electrostatic potential (MEP) of J147. []
[N-(dimethylphenyl)hydrazinecarbothioamides and N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides]: The molecular structures were confirmed and characterized using FT-IR, 1H-NMR, 13C-NMR, and X-ray diffraction. []
[N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide]: The crystal structure reveals a trans conformation for one of the N—C bonds and a gauche conformation for the other relative to the S=O bonds in the C—SO2—NH—C segment. The molecule has a bent conformation at the sulfur atom with a C—SO2—NH—C torsion angle of −61.8°. The dihedral angle between the two benzene rings is 47.8°. []
[N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides]: The molecular structures of the synthesized compounds were confirmed using IR, 1H-NMR, and EI-MS spectral data. Computational docking studies with the α-chymotrypsin enzyme were conducted, indicating a correlation between the predicted binding modes and the observed biological activity. []
[1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines]: The specific molecular structures for the most active compounds (like I-15, I-21, I-121, T-1, and T-8) are not described in the provided abstract. []
Chemical Reactions Analysis
[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand]: Specific chemical reactions involving this compound are not discussed in the provided abstract. []
[3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one]: The paper discusses the formation of this compound through a condensation and cyclization reaction, highlighting that these two processes occur in a concerted manner. The reaction involves the nucleophilic attack of the amidic nitrogen on the benzylidene carbon. []
[N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (Compound 14)]: No specific chemical reactions involving this compound are detailed in the abstract. []
[N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)]: No specific chemical reactions involving Hu7691 are detailed in the provided abstracts. []
[(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (Compound 34)]: The abstract mentions a selective methylation reaction of compound 34, yielding a tritiated analog used in radioligand binding assays. []
Compound Description: Compound 14 is a potent dual inhibitor of MDM2 and XIAP. It exhibits a 25-fold increase in potency against the acute lymphoblastic leukemia cell line EU-1 compared to the previously reported dual inhibitor MX69. [] Compound 14 induces MDM2 protein degradation and inhibits XIAP mRNA translation. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] This compound shows a 24-fold selectivity for Akt1 over Akt2 and exhibits promising anticancer cell proliferation activity. [] Hu7691 also demonstrated a good pharmacokinetic profile and low toxicity against HaCaT keratinocytes. [, ]
Compound Description: Compound 34 is a potent gamma-secretase inhibitor designed for potential use in Alzheimer’s disease. [] It incorporates a substituted hydrocinnamide C-3 side chain and exhibits potent in vitro activity (IC~50~ = 0.06 nM). []
N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide
Compound Description: This compound is a simple benzenesulfonamide derivative containing a 3,4-dimethylphenyl group. [] Its crystal structure has been reported, providing insights into its conformational preferences. []
Compound Description: This compound is another benzenesulfonamide derivative containing a 3,4-dimethylphenyl group. [] It has been characterized by X-ray crystallography, revealing its conformational preferences in the solid state. []
Compound Description: This compound exhibits potent inhibitory activity against lipid peroxidation and leukotriene biosynthesis. [] Its crystal structure revealed key structural features, including a delocalized orbital over the amide group and an intramolecular hydrogen bond forming a pseudo-cycle. []
Compound Description: Compound 7o showed significant antibacterial activity against both Gram-negative and Gram-positive bacteria. [] This compound exhibited remarkable activity against S. typhi, K. pneumoniae, and S. aureus compared to the standard ciprofloxacin. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.